2-Phenyl-1,3-thiazol-4-amine dihydrochloride
Overview
Description
2-Phenyl-1,3-thiazol-4-amine dihydrochloride is a chemical compound with the molecular formula C9H10Cl2N2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets to exert their effects . For instance, some thiazole derivatives have been suggested to target S-methyl-5-thioadenosine phosphorylase, which could be explored to enhance activity and decrease potential toxic side effects .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may exert various effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-thiazol-4-amine dihydrochloride typically involves the reaction of 2-phenyl-1,3-thiazole with amine under controlled conditions. One common method is the Hantzsch synthesis, which involves the cyclization of α-haloketones with thiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3-thiazol-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.
Scientific Research Applications
2-Phenyl-1,3-thiazol-4-amine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting bacterial and fungal infections.
Biology: The compound is studied for its potential as an antimicrobial and antileishmanial agent.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-thiazole-2-amine: Similar in structure but with different substitution patterns on the thiazole ring.
2-Phenyl-1,3-thiazole-4-carboxylic acid: Contains a carboxylic acid group instead of an amine.
2-Phenyl-1,3-thiazole-4-methanol: Contains a hydroxymethyl group instead of an amine.
Uniqueness
2-Phenyl-1,3-thiazol-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-phenyl-1,3-thiazol-4-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S.2ClH/c10-8-6-12-9(11-8)7-4-2-1-3-5-7;;/h1-6H,10H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDVNNGYSOEORJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1989672-31-2 | |
Record name | 2-phenyl-1,3-thiazol-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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